[(3-chloro-4-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Description
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Properties
IUPAC Name |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-4-25-10-16(19(27)15-8-6-13(3)23-20(15)25)21(28)29-11-18(26)24-14-7-5-12(2)17(22)9-14/h5-10H,4,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUHBGCOZZYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3-chloro-4-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C_{15}H_{16}ClN_{2}O_{3}
- Molecular Weight: 304.75 g/mol
- CAS Number: 349119-38-6
This compound features a chloro-substituted aromatic ring and a naphthyridine backbone, which are critical for its biological activity.
Antimicrobial Activity
-
Antibacterial Properties:
- Naphthyridine derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, modifications to the naphthyridine structure have been associated with enhanced potency against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity:
Antitumor Activity
The compound has demonstrated notable antitumor effects in various in vitro studies:
- Mechanism of Action:
- Case Studies:
Anti-inflammatory Effects
Research indicates that naphthyridine derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory cytokines and reduce the expression of pro-inflammatory markers in various cell models .
In Vitro Studies
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.025 | Induces apoptosis |
| This compound | DU145 (Prostate Cancer) | 0.3 | Cell cycle arrest |
In Vivo Studies
While in vitro studies provide promising results, further in vivo investigations are necessary to evaluate the therapeutic potential and safety profile of this compound.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its potential pharmacological properties. Research indicates that derivatives of naphthyridine often exhibit:
- Anticancer Activity : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. For example, naphthyridine derivatives have been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.
- Antimicrobial Properties : The structural features suggest potential efficacy against bacterial and fungal strains. Compounds with related structures have been evaluated for their antimicrobial activity, showing promising results against resistant strains.
- Anti-inflammatory Effects : Some studies suggest that naphthyridine-based compounds can inhibit pro-inflammatory cytokines, offering therapeutic avenues for inflammatory diseases.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of New Compounds : It can be utilized as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
- Functionalization Reactions : The presence of reactive functional groups enables various chemical transformations, including oxidation and substitution reactions.
Biochemical Probes
The compound may function as a biochemical probe to study specific biological pathways or interactions due to its ability to modulate enzyme activity or receptor interactions.
Case Studies
Several case studies highlight the applications of this compound in different research areas:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of naphthyridine derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains. The study highlighted the mechanism of action involving disruption of bacterial cell membranes.
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation assessed the anti-inflammatory potential of related naphthyridine compounds. The findings revealed that these compounds could inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in vitro.
Q & A
Q. What are the established synthetic routes for preparing [(3-chloro-4-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of the 1,8-naphthyridine core through cyclization reactions, often using ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a precursor (see ).
- Step 2 : Introduction of the carbamoyl group via nucleophilic acyl substitution or coupling reactions. For example, reacting the carboxylate intermediate with 3-chloro-4-methylphenyl isocyanate under anhydrous conditions (analogous to methods in ).
- Key Reagents : POCl₃ for activating carbonyl groups, triethylamine as a base, and dichloromethane as a solvent .
- Yield Optimization : Typical yields range from 56% to 85% for analogous naphthyridine derivatives, depending on purification methods (e.g., column chromatography or recrystallization) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–9.2 ppm) and carbonyl carbons (δ 160–170 ppm). The 1-ethyl and 7-methyl groups appear as distinct triplets or singlets (e.g., δ 1.23 ppm for ethyl CH₃) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1685 cm⁻¹) and carbamoyl N–H (3100–3300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 423 [M⁺] for a related carboxamide derivative) .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the 3D structure:
- Data Collection : Crystals grown via slow evaporation (e.g., methanol/water) are analyzed using Cu-Kα radiation .
- Refinement : SHELXL (for small molecules) or SHELXTL (Bruker AXS) refines atomic positions and thermal parameters. ORTEP-3 visualizes displacement ellipsoids .
- Key Metrics : Bond angles (e.g., C–N–C in the naphthyridine core) and torsion angles (e.g., carbamoyl group orientation) are reported .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during carbamoyl group installation?
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted hydrolysis of the isocyanate reagent.
- Solvent Selection : Anhydrous dichloromethane or THF minimizes moisture interference .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoyl coupling .
- Monitoring : TLC or in-situ IR tracks reaction progress to halt at optimal conversion (~80–90%) .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes inhibited by naphthyridines). Focus on hydrogen bonding (carbamoyl NH) and π-π stacking (naphthyridine core) .
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?
- Multi-Technique Cross-Verification : Combine NOESY (for spatial proximity) and HSQC (for C–H coupling) to assign ambiguous protons .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange broadening .
- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09) and compare with experimental data .
Q. What strategies address low solubility in biological assays for this hydrophobic compound?
- Prodrug Design : Synthesize a sodium carboxylate salt (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) for improved aqueous solubility .
- Formulation : Use DMSO/PEG 400 mixtures or liposomal encapsulation .
- Structural Modification : Introduce polar groups (e.g., morpholine or sulfonamide) at the 3-position .
Data Analysis and Mechanistic Insights
Q. How are substituent effects (e.g., chloro vs. methyl groups) on the phenyl ring evaluated for bioactivity?
- SAR Studies : Synthesize analogs with halogens (Cl, Br), electron-donating (Me), or electron-withdrawing (NO₂) groups. Test inhibitory activity against target enzymes (e.g., Pfmrk) .
- Electrostatic Potential Maps : Use DFT to visualize how substituents modulate electron density at the carbamoyl group .
Q. What mechanisms explain the hydrolytic stability of the carbamoyl group under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
